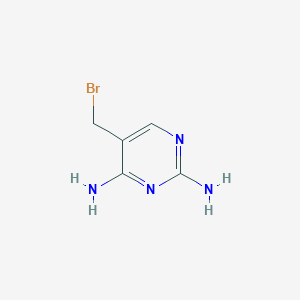
2,4-Diamino-5-(bromomethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-5-(bromomethyl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H7BrN4 and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
2,4-Diamino-5-(bromomethyl)pyrimidine and its derivatives have been extensively studied for their anticancer properties. They act as inhibitors of key enzymes involved in cancer cell proliferation.
- Mechanism of Action : These compounds often target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting this enzyme, they can effectively hinder the growth of cancer cells.
- Case Studies :
- A study synthesized various bromopyrimidine derivatives and evaluated their anticancer activity against multiple cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects, with some compounds exhibiting IC50 values lower than those of established drugs like trimethoprim .
- Another research demonstrated that certain derivatives showed enhanced potency against vascular endothelial growth factor receptor-2 (VEGFR-2), leading to reduced tumor growth and angiogenesis in mouse models .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored, particularly against various bacterial strains.
- Activity Spectrum : Research indicates that some derivatives exhibit strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, specific compounds showed significant inhibition zones in disc diffusion assays .
- Case Studies :
Anti-Tuberculosis Research
The compound's derivatives have shown promise in the fight against tuberculosis (TB), targeting Mycobacterium tuberculosis.
- Mechanism : The dihydrofolate reductase from M. tuberculosis is a key target for these compounds. Inhibiting this enzyme can disrupt folate metabolism, essential for bacterial growth.
- Case Studies :
Propriétés
IUPAC Name |
5-(bromomethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKVZGVVYLDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330171 |
Source


|
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-58-2 |
Source


|
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













